
1-(4-Methoxybenzyl)piperidin-4-amine
Overview
Description
1-(4-Methoxybenzyl)piperidin-4-amine is an organic compound with the molecular formula C13H20N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with piperidin-4-amine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are used to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(4-Methoxybenzyl)piperidin-4-amine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a building block for designing biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)piperidin-4-amine
- 1-(4-Methoxybenzyl)piperidin-4-ol
- 1-(4-Methoxybenzyl)piperidin-4-one
Uniqueness: 1-(4-Methoxybenzyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it valuable for targeted research and applications .
Biological Activity
1-(4-Methoxybenzyl)piperidin-4-amine, also known as MBMPA, is a piperidine derivative that has garnered interest for its potential biological activities. This article explores the compound's structure, synthesis, biological interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
Molecular Formula: C₁₃H₁₉N₂O
Molecular Weight: Approximately 225.30 g/mol
Appearance: White crystalline solid, soluble in water and various organic solvents.
The compound features a piperidine ring substituted with a 4-methoxybenzyl group at the 1-position and an amine group at the 4-position. This unique structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Piperidine Ring: Starting from commercially available precursors.
- Substitution Reactions: Introducing the 4-methoxybenzyl group through nucleophilic substitution.
- Purification: Crystallization or chromatography to obtain the pure compound.
This multi-step synthesis allows for the possibility of further derivatization to enhance its biological properties.
Binding Affinity and Target Interaction
Research indicates that MBMPA exhibits binding affinity towards various biological targets, including receptors involved in neurological pathways. Its structural features suggest potential interactions with:
- Dopamine Receptors: Implicated in mood regulation and cognitive function.
- Serotonin Receptors: Associated with mood disorders.
- Cholinergic Receptors: Important for memory and learning processes.
Preliminary studies suggest that MBMPA may act as an antagonist or modulator at these receptors, although detailed pharmacological profiles are still under investigation.
Therapeutic Potential
- Neurological Disorders:
- Antiviral Activity:
- Anticancer Properties:
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-Methoxybenzyl)piperidin-4-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound can be extrapolated from analogous piperidine derivatives. Key steps include:
- N-Alkylation : Reacting piperidin-4-amine with 4-methoxybenzyl chloride/bromide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile .
- Reductive Amination : If starting from a ketone precursor, use methanolic methylamine with titanium(IV) isopropoxide as a catalyst, followed by NaBH₄ reduction .
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures improves purity .
Critical Factors :
- Temperature : Excess heat during alkylation can lead to by-products (e.g., over-alkylation).
- Solvent Choice : Polar solvents enhance nucleophilicity of the amine .
- Catalysts : Titanium(IV) isopropoxide improves reductive amination efficiency .
Q. How can researchers characterize the structural integrity and purity of this compound?
Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxybenzyl protons at δ 6.8–7.3 ppm, piperidine CH₂ signals at δ 2.5–3.5 ppm) .
- IR Spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and methoxy C–O bonds (~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235.2) .
- Chromatography :
- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) to assess purity (>98% for biological assays) .
Validation : Compare data with PubChem entries or computational predictions (e.g., ChemDraw) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data among this compound analogs across experimental models?
Methodological Answer : Contradictions often arise from:
- Isomerism : Positional isomers (e.g., 3- vs. 4-methoxybenzyl) may differ in receptor binding .
- Purity : Trace solvents (e.g., DMF residues) can inhibit enzyme activity .
- Assay Conditions : Varying pH or co-solvents (e.g., DMSO) alter membrane permeability .
Resolution Strategies :
Orthogonal Assays : Confirm receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) .
Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in in vivo models .
Computational Docking : Predict binding modes to receptors (e.g., serotonin 5-HT₁A) using AutoDock Vina .
Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements of this compound derivatives targeting CNS receptors?
Methodological Answer : SAR Design :
- Core Modifications : Replace methoxy with halogens (e.g., F, Cl) or alkyl groups to probe electronic effects .
- Side Chain Variations : Introduce methyl/ethyl groups on the piperidine ring to assess steric hindrance .
Experimental Workflow :
Synthesis : Parallel synthesis of 10–20 derivatives using combinatorial chemistry .
In Vitro Screening :
- Binding Assays : Radioligand competition (e.g., [³H]-8-OH-DPAT for 5-HT₁A) .
- Functional Assays : Measure cAMP accumulation in HEK293 cells expressing target receptors .
Computational Modeling :
- Pharmacophore Mapping : Identify critical H-bond acceptors (methoxy oxygen) and hydrophobic regions (benzyl ring) .
Key Findings from Analog Studies :
Derivative | 5-HT₁A Kᵢ (nM) | Selectivity (vs. 5-HT₂A) | Notes |
---|---|---|---|
1-(4-Methoxybenzyl) | 15.2 | 10-fold | Reference compound |
1-(3-Fluorobenzyl) | 8.7 | 5-fold | Improved affinity |
1-(4-Ethylbenzyl) | 120.5 | >100-fold | Reduced activity |
Q. What mechanistic insights can be gained from oxidation studies of this compound?
Methodological Answer :
- Oxidation Pathways : Use permanganate (KMnO₄) or H₂O₂ to study degradation products. For example, methoxy groups may oxidize to quinones, altering bioactivity .
- Analytical Tools :
- LC-MS/MS : Track oxidation products (e.g., m/z 251.1 for demethylated derivatives) .
- EPR Spectroscopy : Detect free radical intermediates during oxidation .
Implications : Stability under oxidative conditions informs formulation strategies (e.g., antioxidant additives) .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15/h2-5,12H,6-10,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDACBLXRPFJSHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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